Praeruptorin A

Übersicht

Beschreibung

Praeruptorin A is a member of coumarins.

(+)-Praeruptorin A is a natural product found in Peucedanum japonicum, Prionosciadium thapsoides, and Ligusticum lucidum with data available.

Biochemische Analyse

Biochemical Properties

Praeruptorin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activity of matrix metalloproteinase-2 (MMP-2) and enhances the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2). This interaction is significant in its anti-cancer properties, as it suppresses the invasion and migration of cancer cells . Additionally, this compound modulates the p38/Akt signaling pathway, which is involved in osteoclast differentiation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human cervical cancer cells, this compound inhibits cell proliferation, colony formation, migration, and invasion. It induces cell cycle arrest at the G0/G1 phase and modulates the expression of several cell cycle-related proteins, including upregulation of Rb, p16, p21, and p27, and downregulation of cyclin D1 and Skp2 . Furthermore, this compound influences cell signaling pathways, such as the ERK1/2 pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to and inhibits the activity of MMP-2, reducing the degradation of the extracellular matrix and thereby inhibiting cancer cell invasion and migration . This compound also inhibits the p38/Akt signaling pathway, leading to decreased expression of c-Fos and NFATc1, which are critical for osteoclast differentiation . Additionally, this compound modulates the ERK1/2 signaling pathway, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is metabolized primarily through hydroxylation in rat liver microsomes, with four metabolites identified . The stability and degradation of this compound are influenced by the presence of cytochrome P450 enzymes, particularly CYP3A1/2 . Long-term effects of this compound include sustained inhibition of cancer cell proliferation and migration, as well as continued modulation of osteoclast differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving isolated rat thoracic aorta, this compound exhibited dose-dependent vasorelaxant effects, with higher doses leading to more significant relaxation . At high doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through hydroxylation by cytochrome P450 enzymes in the liver . The major CYP isoform responsible for its metabolism is CYP3A1/2 . This metabolic pathway is essential for the clearance and elimination of this compound from the body. Additionally, this compound influences lipid metabolism by regulating the expression of sterol regulatory element-binding proteins (SREBPs), which are involved in lipid biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After intravenous administration, this compound is rapidly distributed to the lungs, heart, liver, and kidneys . It can also cross the blood-brain barrier, indicating its potential effects on the central nervous system . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and therapeutic potential .

Biologische Aktivität

Praeruptorin A, a bioactive compound derived from the root of Peucedanum praeruptorum, has garnered attention for its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound is a type of coumarin known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. It has been shown to influence multiple cellular pathways, making it a subject of interest in medicinal chemistry.

Key Biological Activities

-

Anti-Osteoclastogenic Activity

- Mechanism : this compound inhibits the differentiation of osteoclasts induced by RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand), primarily through the suppression of p38 and Akt signaling pathways. This inhibition leads to decreased expression of osteoclast-specific genes such as c-Fos and NFATc1 .

- Data Table : Effects on Osteoclastogenesis

Concentration (µM) TRAP Positive Cells (%) Cytotoxicity (%) 0 100 0 10 30 0 20 10 40 -

Anti-Cancer Activity

- Mechanism : this compound exhibits cytotoxic effects against various cancer cell lines, including cervical cancer cells (HeLa and SiHa). It induces cell cycle arrest at the G0/G1 phase and inhibits cell migration and invasion by downregulating MMP-2 expression through ERK1/2 signaling pathway modulation .

- Data Table : Effects on Cancer Cell Lines

Cell Line Viability Reduction (%) Migration Inhibition (%) HeLa 65 50 SiHa 70 55 - Anti-Inflammatory Effects

Case Studies

- Cervical Cancer Study :

-

Osteoporosis Model :

- In a study using bone marrow macrophages (BMMs), this compound was shown to prevent RANKL-induced osteoclastogenesis effectively. The results indicated its potential as a therapeutic agent for osteoporosis management due to its selective inhibition of osteoclast formation without cytotoxic effects at lower concentrations .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic properties have been explored, revealing its absorption and metabolism in liver microsomes. The compound exhibits favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics, suggesting its viability as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Praeruptorin A exhibits significant anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Research has shown that PA inhibits the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages by blocking the activation of the NF-κB signaling pathway. This inhibition leads to a decrease in pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by chronic inflammation .

Neuroprotective Properties

The neuroprotective effects of this compound have been documented in various studies. It has been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of neurodegenerative diseases such as Parkinson's disease. In vitro studies indicate that PA can reduce cell death and promote neuronal survival under oxidative stress conditions .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound, particularly against hepatocellular carcinoma (HCC). PA has been found to inhibit the migration and invasion of HCC cells by downregulating matrix metalloproteinase-1 (MMP1) and modulating the ERK signaling pathway. This suggests that PA could serve as a promising therapeutic agent for HCC treatment .

Anti-Osteoclastogenic Effects

This compound has demonstrated significant effects on bone metabolism by inhibiting osteoclast formation and activity. In vitro studies indicate that PA can suppress the RANKL-induced migration and fusion of preosteoclasts, which are critical processes in osteoclastogenesis. Additionally, in vivo experiments have shown that PA reduces LPS-induced bone erosion, indicating its potential application in treating bone resorption-related disorders such as osteoporosis .

Vasorelaxant Effects

Research has also explored the vasorelaxant effects of this compound, which may contribute to its therapeutic applications in cardiovascular diseases. PA induces endothelium-dependent relaxation of blood vessels, potentially benefiting conditions associated with vascular dysfunction .

Summary Table of Applications

Eigenschaften

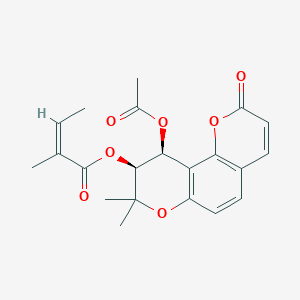

IUPAC Name |

[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-NXIDYTHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653395 | |

| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73069-25-7, 73069-27-9 | |

| Record name | (+-)-Praeruptorin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.